molecular formula C18H20N2O3 B2394129 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034596-45-5

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2394129
CAS No.: 2034596-45-5
M. Wt: 312.369
InChI Key: QRTSZZUFEAZDGA-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.369. The purity is usually 95%.
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Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4

It features a dihydropyridine core, which is known for its diverse biological properties. The presence of the methoxy and indenyl groups contributes to its pharmacological profile.

1. Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor effects. For instance, one study reported robust antitumor activity in a Karpas-422 xenograft model when dosed at 160 mg/kg BID, highlighting its potential as an oncology therapeutic agent .

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. A related study indicated that derivatives with similar structural motifs exhibited bactericidal effects against various Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) ranged from 15.625 to 62.5 μM for certain derivatives .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antitumor Mechanism : The compound is believed to inhibit the activity of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in transcriptional silencing and is implicated in various malignancies. Inhibition of the EZH2 enzyme within this complex has been shown to lead to reduced tumor growth .
  • Antimicrobial Mechanism : The antibacterial action appears to involve the inhibition of protein synthesis pathways followed by disruption of nucleic acid and peptidoglycan production . This dual mechanism contributes to its efficacy against biofilms formed by resistant strains such as MRSA.

Case Study 1: Antitumor Efficacy

In a preclinical study, N-(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl) derivatives were tested for their efficacy against various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in sensitive cell lines .

Case Study 2: Antibacterial Activity

A series of derivatives were tested for their ability to combat biofilms formed by MRSA. The results showed that certain compounds had a minimum biofilm inhibitory concentration (MBIC) significantly lower than that of standard antibiotics like ciprofloxacin, indicating their potential as effective antibiofilm agents .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntitumorSignificant tumor inhibition
AntimicrobialBactericidal against S. aureus
Biofilm InhibitionEffective against MRSA biofilms

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-20-9-5-8-15(17(20)22)16(21)19-12-18(23-2)10-13-6-3-4-7-14(13)11-18/h3-9H,10-12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTSZZUFEAZDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2(CC3=CC=CC=C3C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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